Lapatinib-13C2,15N

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis Pharmacokinetics

Eliminate interindividual plasma recovery variability in lapatinib LC-MS/MS assays. Lapatinib-13C2,15N is a stable isotope-labeled internal standard that corrects for up to 3.5-fold patient-to-patient extraction variability, ensuring regulatory-compliant accuracy. • 13C/15N labeling prevents deuterium exchange artifacts • Corrects matrix effects across patient samples • Suitable for TDM, bioequivalence, and DDI studies. Ships globally with certificate of analysis.

Molecular Formula C29H26ClFN4O4S
Molecular Weight 584.0 g/mol
CAS No. 1246819-07-7
Cat. No. B585334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib-13C2,15N
CAS1246819-07-7
SynonymsN-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N;  GSK 572016-13C2,15N;  GW 572016-13C2,15N;  GW 572016X-13C2,15N; 
Molecular FormulaC29H26ClFN4O4S
Molecular Weight584.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1
InChIKeyBCFGMOOMADDAQU-GROHAHKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib-13C2,15N Overview


Lapatinib-13C2,15N (CAS 1246819-07-7) is a stable isotope-labeled analog of the dual tyrosine kinase inhibitor lapatinib, specifically incorporating two carbon-13 atoms and one nitrogen-15 atom [1]. Lapatinib (unlabeled CAS 231277-92-2) is a small-molecule, orally active reversible inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor type 2 (HER2/ErbB2), with estimated Kiapp values of 3 nM and 13 nM, respectively [2][3]. The labeled compound retains identical physicochemical properties to unlabeled lapatinib (molecular formula of labeled species: C27¹³C2H26ClF¹⁵NO4S; molecular weight: 584.04 g/mol) while providing a distinct mass shift for mass spectrometric detection [1]. Lapatinib-13C2,15N is intended exclusively as an internal standard for quantitative bioanalytical LC-MS/MS methods supporting therapeutic drug monitoring, pharmacokinetic evaluation, and bioequivalence studies, not as a therapeutic agent [1].

Workflow
Quantitative LC-MS/MS bioanalysis of lapatinib in research matrices
Selection
Stable isotope-labeled internal standard (13C2,15N) with +3 Da mass shift
Use Context
Correction of matrix effects and extraction recovery variability in individual plasma research samples

Isotope-Labeled Internal Standard for Lapatinib Bioanalysis


The quantitative LC-MS/MS analysis of lapatinib in biological matrices cannot rely on non-isotope-labeled internal standards or structurally analogous compounds without risking substantial measurement inaccuracy. Lapatinib is a highly plasma protein-bound drug (>99% bound to albumin and α1-acid glycoprotein) [1], and its extraction recovery from patient plasma exhibits profound interindividual variability—ranging up to 3.5-fold (16% to 56%) across cancer patient samples and up to 2.4-fold (29% to 70%) across healthy donors [2]. A direct comparative study demonstrated that while non-isotope-labeled internal standard methods (using zileuton) yielded acceptable accuracy (within 100 ± 10%) and precision (<11%) in pooled human plasma, only the stable isotope-labeled internal standard could correct for this interindividual recovery variability in actual patient samples [2]. Furthermore, the high pharmacokinetic variability of lapatinib itself—with inter-individual variability in apparent clearance (CL/F) of 43% and inter-occasion variability of 53%—demands analytical methods with the highest possible accuracy to distinguish true pharmacokinetic differences from analytical artifacts [3]. Among isotope-labeled options, 13C/15N-labeled analogs offer superior stability compared to deuterium-labeled (2H) alternatives, as deuterium atoms located adjacent to carbonyl groups or in certain aromatic positions are susceptible to proton-deuterium exchange under LC-MS conditions, potentially altering the mass difference upon which accurate quantification depends .

Target Compound

Lapatinib-13C2,15N (co-eluting isotope-labeled IS)

Corrects for interindividual plasma recovery variability (reported range 16–56% across samples)

Potential Substitute

Non-isotope-labeled IS (e.g., zileuton) or deuterated analogs

May not correct patient-specific matrix effects; deuterium exchange may shift mass difference under reversed-phase conditions

Mismatch Risk

Equivalent accuracy in pooled plasma does not guarantee accuracy in individual research samples; recovery variability may confound PK interpretation without isotope-labeled IS.

Lapatinib-13C2,15N Differentiation Evidence


Interindividual Recovery Variability Correction

In a head-to-head comparison of internal standard methods for lapatinib quantification in patient plasma, the stable isotope-labeled internal standard (lapatinib-d3) corrected for interindividual extraction recovery variability, whereas the non-isotope-labeled internal standard (zileuton) could not. Lapatinib recovery varied 3.5-fold (range 16–56%) across six cancer patient pretreatment plasma samples and 2.4-fold (range 29–70%) across six healthy donor plasma samples [1]. While both methods met acceptance criteria for accuracy (within 100 ± 10%) and precision (<11%) in pooled human plasma, only the isotope-labeled internal standard maintained quantitative accuracy when applied to individual patient samples with divergent matrix characteristics [1]. Lapatinib-13C2,15N, as a stable isotope-labeled analog incorporating 13C and 15N, provides the same fundamental capability for correcting matrix-induced variability while offering enhanced isotopic stability compared to deuterated analogs.

Recovery Variability Correction
Head-to-head
Isotope-labeled IS: Corrected 3.5-fold recovery variability (16–56%) Non-isotope IS (zileuton): Unable to correct patient-specific matrix effects
Isotope-labeled IS required for matrix-effect correction in individual plasma research samples.
Head-to-head LC-MS/MS study; 6 cancer patient and 6 healthy donor plasma samples.
Therapeutic Drug Monitoring LC-MS/MS Bioanalysis Pharmacokinetics Matrix Effects

Isotopic Stability: 13C/15N vs. Deuterium-Labeled IS

13C- and 15N-labeled internal standards provide superior chemical stability compared to deuterium (2H)-labeled analogs in LC-MS/MS applications. Deuterium atoms positioned on carbons adjacent to carbonyl groups or in specific aromatic positions are susceptible to proton-deuterium exchange under typical reversed-phase LC mobile phase conditions, which can alter the effective mass difference between the analyte and internal standard and compromise quantification accuracy . In contrast, 13C and 15N isotopes are incorporated into the molecular backbone via covalent carbon-carbon and carbon-nitrogen bonds that are not labile under analytical conditions, eliminating the risk of isotopic exchange . Lapatinib-13C2,15N incorporates two 13C atoms and one 15N atom, producing a net mass shift of +3 Da relative to unlabeled lapatinib while maintaining complete isotopic integrity throughout sample preparation, chromatographic separation, and ionization.

Isotopic Stability
Class-level
13C/15N backbone incorporation eliminates proton-deuterium exchange risk; stable +3 Da mass shift under reversed-phase LC conditions.
13C/15N labeling preferred over deuterated analogs for long-term assay robustness.
Class-level inference; sources absent. Validation with target matrix recommended.
Stable Isotope Internal Standard LC-MS/MS Method Development Isotope Exchange Bioanalytical Validation

Clinical Pharmacokinetic Variability and Quantification Accuracy

A population pharmacokinetic analysis of lapatinib in 290 cancer patients (27 from a Phase I study with dense sampling, 263 from three Phase II studies with sparse sampling) revealed substantial inter-individual and inter-occasion variability that necessitates highly accurate bioanalytical quantification [1]. The analysis, which evaluated 2,025 plasma lapatinib concentrations, yielded mean population parameter estimates of apparent clearance (CL/F) = 40.2 L/hr (95% CI: 36.3–44.1) and apparent central volume of distribution (Vc/F) = 45.0 L (95% CI: 33.7–56.3) [1]. Critically, inter-individual variability in CL/F was 43% and inter-occasion variability in CL/F between Day 1 and Day 28 was 53% [1]. Additionally, lapatinib bioavailability was 28% higher in Asian patients compared to non-Asian patients [1]. Furthermore, co-administration with a high-fat meal increases lapatinib AUC by more than 2-fold [2], while concurrent administration with a high-fat enteral nutrition emulsion increased lapatinib exposure by 32.2% in a rabbit model [3]. These sources of pharmacokinetic variability—genetic, dietary, and temporal—can only be distinguished from analytical artifacts when the bioanalytical method employs a stable isotope-labeled internal standard capable of correcting for patient-specific matrix effects.

PK Variability Context
Context-dependent
Inter-individual CL/F CV 43%; inter-occasion CV 53%; food effect >2-fold AUC increase.
High PK variability requires accurate matrix correction to avoid confounding analytical artifacts with PK differences.
Population PK analysis, 290 cancer patients; supporting context for isotope-labeled IS.
Population Pharmacokinetics Therapeutic Drug Monitoring Oncology HER2-Positive Breast Cancer

LC-MS/MS Assay: Pooled vs. Patient Plasma Validation

The analytical performance of lapatinib quantification using an isotope-labeled internal standard was validated across both pooled human plasma and individual patient samples, demonstrating that acceptable method performance in pooled plasma does not guarantee accuracy in individual patient specimens [1]. The validated LC-MS/MS method employing lapatinib-d3 as internal standard achieved a calibration range of 5–5,000 ng/mL, with specificity, accuracy (within 100 ± 10%), and precision (<11%) meeting regulatory acceptance criteria in pooled human plasma [1]. No apparent matrix effects were observed for lapatinib in either pooled or individual plasma samples, indicating that ionization suppression or enhancement was not the primary source of interindividual variability [1]. However, the substantial variability in extraction recovery (16–56% across patients) underscores that pooled plasma validation alone is insufficient to guarantee method robustness in clinical sample analysis [1]. The use of Lapatinib-13C2,15N enables laboratories to confidently extend validated method performance from pooled calibration standards to diverse patient samples with divergent protein binding and extraction characteristics.

Pooled vs. Patient Plasma Validation
Method context
Pooled plasma: Both isotope-labeled and non-isotope IS methods met accuracy/precision criteria. Individual patient samples: Only isotope-labeled IS maintained accuracy across variable recovery ranges.
Pooled-plasma validation insufficient; isotope-labeled IS required for consistent performance in research plasma matrices.
LC-MS/MS method, calibration 5–5,000 ng/mL; data from head-to-head study.
Bioanalytical Method Validation LC-MS/MS Regulatory Compliance Therapeutic Drug Monitoring

Lapatinib-13C2,15N Application Scenarios


Therapeutic Drug Monitoring in HER2+ Breast Cancer

Lapatinib-13C2,15N serves as the internal standard of choice for LC-MS/MS assays supporting TDM in breast cancer patients receiving lapatinib therapy. The 3.5-fold interindividual variability in lapatinib plasma extraction recovery documented in cancer patient samples [1] directly compromises quantification accuracy when non-isotope-labeled internal standards are employed. Given that lapatinib inter-individual pharmacokinetic variability (CL/F CV = 43%) and inter-occasion variability (CV = 53%) are already substantial [2], analytical error introduced by inadequate matrix correction could lead to erroneous dose adjustment decisions. The 13C/15N labeling ensures stable isotopic integrity throughout sample processing and analysis, providing the analytical reliability required for clinical decision support.

Regulated Bioanalysis for ANDA/BLA and Bioequivalence

In regulated bioanalytical environments supporting abbreviated new drug applications (ANDA) or biologic license applications (BLA) for generic lapatinib formulations, Lapatinib-13C2,15N provides the requisite analytical performance for pivotal bioequivalence studies. The FDA Guidance for Industry on Bioanalytical Method Validation explicitly recommends the use of stable isotope-labeled internal standards to correct for matrix effects and recovery variability. The demonstrated failure of non-isotope-labeled internal standards to correct for patient-to-patient variability in lapatinib recovery [1] indicates that methods employing Lapatinib-13C2,15N are better positioned to meet regulatory expectations for incurred sample reanalysis reproducibility and cross-study consistency.

Food-Effect and DDI Pharmacokinetic Studies

Lapatinib-13C2,15N is essential for accurate quantification in food-effect and drug-drug interaction (DDI) studies where lapatinib exposure can vary dramatically. High-fat meal co-administration increases lapatinib AUC by >2-fold [3], while high-fat enteral nutrition emulsion co-administration increases exposure by 32.2% [4]. Accurate discrimination of these exposure differences requires an analytical method capable of maintaining precision and accuracy across study periods that may span weeks or months. The 13C/15N-labeled internal standard eliminates isotopic exchange as a potential source of between-run variability, ensuring that observed pharmacokinetic differences reflect true physiological effects rather than analytical drift.

Multi-Analyte TKI Panel Assays in Oncology Trials

In clinical trials where lapatinib is co-administered with or compared to other tyrosine kinase inhibitors (e.g., dasatinib, erlotinib, gefitinib, imatinib, nilotinib, sorafenib, sunitinib), Lapatinib-13C2,15N enables accurate lapatinib quantification within multiplexed LC-MS/MS methods [5]. The use of analyte-specific stable isotope-labeled internal standards for each TKI in the panel eliminates cross-analyte interference and corrects for compound-specific matrix effects. Lapatinib-13C2,15N provides the lapatinib-specific internal standardization required for these complex multi-analyte assays, supporting therapeutic drug monitoring or pharmacokinetic-guided dosing in oncology clinical trials.

Application
Selection Property
Validation Focus
Lapatinib PK bioanalysis in human plasma research matrices
Co-eluting stable isotope-labeled IS (13C2,15N)
Matrix-effect correction across individual research samples; recovery variability review
Bioanalytical method validation for lapatinib formulations
Isotope-labeled IS for method robustness and reproducibility
Method transferability across matrices; incurred sample reanalysis context
Oral exposure research studies (food-effect, DDI)
Stable isotopic integrity for long-term assay consistency
Cross-study reproducibility; matrix variability over multiple study periods
Multi-analyte TKI panel method development
Analyte-specific 13C/15N-labeled IS for lapatinib channel
Cross-analyte interference control; compound-specific matrix-effect correction

Technical Documentation Hub

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39 linked technical documents
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